molecular formula C24H18Cl2N2O3 B10796007 N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide

Cat. No.: B10796007
M. Wt: 453.3 g/mol
InChI Key: XXIXVRIIZYQKQQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a hybrid structure with a 5-chloro-8-hydroxyquinoline moiety, a 2-chlorophenyl group, and a 4-methoxybenzamide substituent. Its synthesis involves multi-step reactions, including condensation and cyclization processes, as demonstrated in the formation of related chromene and pyrimidinone derivatives .

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c1-31-15-10-8-14(9-11-15)24(30)28-21(16-5-2-3-7-19(16)25)18-13-20(26)17-6-4-12-27-22(17)23(18)29/h2-13,21,29H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXVRIIZYQKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the alkylation of 8-hydroxyquinoline derivatives with appropriate halogenated intermediates. For instance, the substituted 8-hydroxyquinoline can be alkylated with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane to afford a mono-halogenated intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • Chlorophenyl Groups :

    • Both the target compound and analogues like CBA-B2 (a carboxamide-substituted benzhydryl amine) incorporate chlorophenyl groups, which enhance binding to hydrophobic enzyme pockets . However, the target compound’s 2-chlorophenyl substituent may exhibit steric hindrance compared to the 4-chlorophenyl group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide , altering receptor affinity .
  • Methoxy vs. Methyl Groups :

    • The 4-methoxybenzamide group in the target compound improves solubility compared to the 4-methyl group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide , which prioritizes fluorescence properties over solubility .

Agrochemical Analogues

  • Pencycuron and Acetamiprid: These urea and neonicotinoid insecticides share chlorophenyl or chloropyridinyl groups with the target compound.

Data Table: Key Properties of Comparable Compounds

Compound Name Structural Features Biological/Functional Role Synthesis Method Reference
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide Quinoline, chlorophenyl, methoxybenzamide Potential antimicrobial/chemo agent Multi-step condensation/cyclization
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Chlorophenyl, methyl, methoxy Fluorescence studies Direct amidation
CBA-B2 Biotinylated benzhydryl amine Wnt signaling modulation Carbodiimide-mediated coupling
Acetamiprid Chloropyridinyl, cyanoimino Insecticide (neonicotinoid) Imidacloprid analogue synthesis

Research Findings and Implications

  • Pharmacological Potential: The target compound’s hydroxyquinoline moiety suggests metal-chelating properties, analogous to clioquinol, which is used in neurodegenerative disease research. This contrasts with urea-based agrochemicals like pencycuron, which lack such functionality .
  • Synthetic Challenges: The multi-step synthesis of the target compound (similar to chromene-pyrimidinone derivatives) requires precise control of reaction conditions, unlike the straightforward amidation in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .

Biological Activity

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its chelating properties, and an aromatic amide structure. This unique combination enhances its biological activity compared to simpler analogs. The molecular formula is C17H15ClN2O3C_{17}H_{15}ClN_{2}O_{3}, with a molecular weight of 330.8 g/mol.

Component Structure Characteristics Biological Activity
5-Chloro-8-hydroxyquinolineContains chloro-substituted quinolineAntimicrobial, anticancer
8-HydroxyquinolineParent structure without substituentsMetal chelation
N-(2-Chlorophenyl)-4-methoxybenzamideLacks quinoline moietyAntimicrobial activity

This compound functions primarily as an HIV integrase inhibitor . It binds to the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome, which is crucial for viral replication . Additionally, the compound exhibits interactions with various biological targets, potentially leading to other therapeutic effects.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness against various viruses, including H5N1 and HIV . The presence of electron-withdrawing groups in the structure enhances antiviral activity while maintaining low cytotoxicity .

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating strong antibacterial effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to inhibit specific cancer cell lines. The incorporation of the quinoline moiety is particularly relevant in enhancing anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted that related compounds showed up to 91% inhibition of H5N1 virus growth with minimal cytotoxicity . This suggests that this compound may also exhibit similar antiviral properties.
  • Antimicrobial Assessment : In vitro tests revealed that derivatives of this compound could inhibit bacterial growth effectively, with MIC values indicating strong antibacterial action against resistant strains .
  • Mechanistic Insights : Research on cloxyquin (a related compound) indicated that it interacts with serum albumin through static quenching processes, which could be a relevant mechanism for understanding how this compound exerts its biological effects .

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